Perfragilin A is isolated from the marine bryozoan Biflustra perfragilis, which is known for producing various bioactive secondary metabolites. The classification of Perfragilin A as an isoquinoline quinone places it within a group of compounds that exhibit significant biological activities, including cytotoxicity against cancer cell lines. Isoquinoline quinones are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects .
The synthesis of Perfragilin A has been achieved through several methods, with notable techniques including:
Perfragilin A features a complex molecular structure characterized by a fused ring system typical of isoquinoline derivatives. Its chemical formula is C₁₃H₉N₁O₄S, and it includes functional groups such as:
The molecular structure can be represented as follows:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized Perfragilin A .
Perfragilin A participates in various chemical reactions that underscore its reactivity and potential applications:
These reactions highlight its potential as a therapeutic agent in cancer treatment.
The mechanism of action for Perfragilin A primarily involves its interaction with cellular components leading to apoptosis in cancer cells. Key points include:
Research into these mechanisms continues to elucidate how Perfragilin A can be effectively utilized in cancer therapies.
The physical and chemical properties of Perfragilin A include:
These properties are critical for understanding how Perfragilin A can be formulated for therapeutic applications .
Perfragilin A shows promise in various scientific applications:
Perfragilin A features a distinctive isoquinoline-1,3,4-trione backbone, a polycyclic system integrating a benzoquinone segment fused to a nitrogen-containing heterocycle. This tricyclic framework comprises a benzene ring annulated to a pyridine-derived ring bearing three carbonyl oxygen atoms (at positions 1, 3, and 4). The trione configuration imposes significant electronic constraints, rendering the C(2)=O and C(4)=O bonds highly polarized due to electron withdrawal by the adjacent N-atom. X-ray crystallography confirms the ortho-quinoid arrangement of the C(1)-C(2) and C(3)-C(4) carbonyls, with key bond lengths indicating substantial conjugation across the planar core [2].
Table 1: Key Bond Parameters in the Isoquinoline Trione Core
Bond | Length (Å) | Bond Angle (°) | Significance |
---|---|---|---|
C(1)=O | 1.224 | - | Enhanced polarity due to N-adjacency |
C(2)=O | 1.218 | - | Conjugated with benzoquinone segment |
C(4)=O | 1.231 | - | Resonance with amide at C(7) |
C(8a)-N | 1.383 | 122.1 | Pyridine ring fusion point |
C(4a)-C(8a) | 1.408 | 118.7 | Maintains aromatic character |
Critical structural differentiation arises from the substituents at C(6) and C(7):
The amide at C(7) induces pronounced resonance stabilization in Perfragilin A. Conjugation between the amide nitrogen’s lone pair and the C(4)=O carbonyl yields partial double-bond character across the C(7)-N bond (1.336 Å), forcing coplanarity of the amide with the trione system. This resonance yields:
Crystallographic superposition reveals that Perfragilin A and B share identical core bonding topology but exhibit critical electronic and steric divergences:
Table 2: Structural Comparison of Perfragilin A and B
Parameter | Perfragilin A | Perfragilin B | Structural Consequence |
---|---|---|---|
C(6) Substituent | –SCH₃ | –SCH₃ | Similar steric bulk |
C(7) Substituent | –CONH₂ | –SCH₃ | A: Resonance capability; B: Steric crowding |
Isoquinoline RMS Deviation | 0.026 Å | 0.067 Å | A: Near-planar; B: Puckered ring |
C(7)-X Bond Length | 1.492 Å (C–C) | 1.817 Å (C–S) | A: Bond shortening due to amide resonance |
Torsion Angle C(6)-C(7)-X-Y | 178.5° | 62.3° | Reduced steric strain in A |
The amide group’s resonance capacity in Perfragilin A diminishes bond length alternation in the trione system by 8–12% relative to Perfragilin B, indicating more uniform electron distribution. Additionally, the divergent planarity directly influences molecular packing: Perfragilin A forms linear hydrogen-bonded chains via N–H⋯O=C interactions, absent in the thiomethyl-dominated Perfragilin B [2] [3].
Single-crystal X-ray analysis (space group P2₁/c) at 173 K provides atomic-resolution parameters:
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